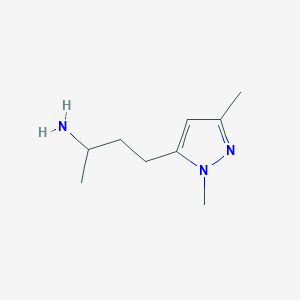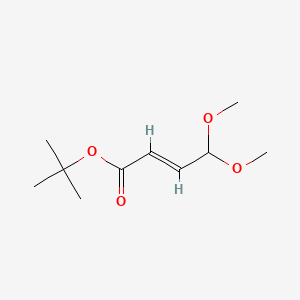
tert-butyl(2E)-4,4-dimethoxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2E)-4,4-dimethoxybut-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a tert-butyl group and two methoxy groups attached to a butenoate backbone. Esters like this compound are commonly used in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2E)-4,4-dimethoxybut-2-enoate can be achieved through various methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(2E)-4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethoxybutanoic acid, while reduction with lithium aluminum hydride can produce 4,4-dimethoxybutanol.
Aplicaciones Científicas De Investigación
tert-Butyl(2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl(2E)-4,4-dimethoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl group and is used in the synthesis of biologically active natural products.
tert-Butyl (2-ethylhexyl) monoperoxy carbonate: This compound is used as a polymerization initiator and has similar reactivity patterns.
Uniqueness
tert-Butyl(2E)-4,4-dimethoxybut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both methoxy and tert-butyl groups makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl (E)-4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-8(11)6-7-9(12-4)13-5/h6-7,9H,1-5H3/b7-6+ |
Clave InChI |
ZILGJJHJWHTBNJ-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C(OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)C=CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


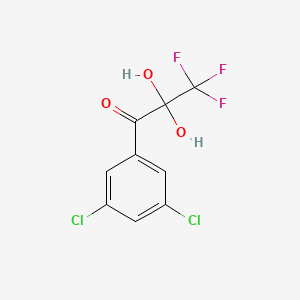
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
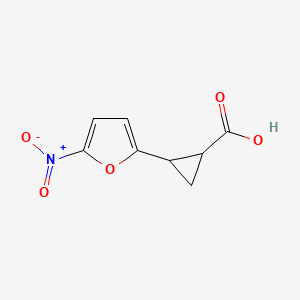
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
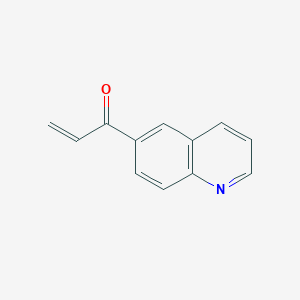
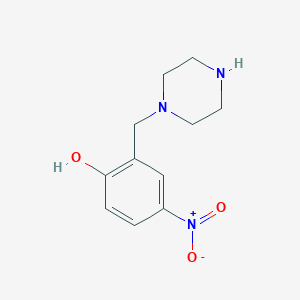
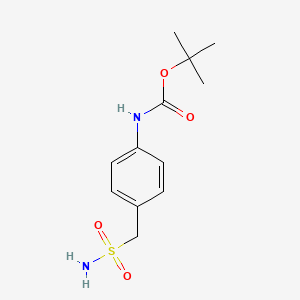
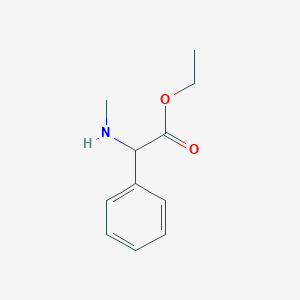
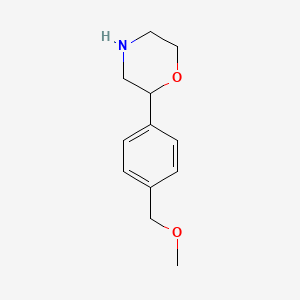
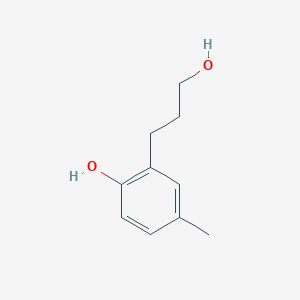
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)
